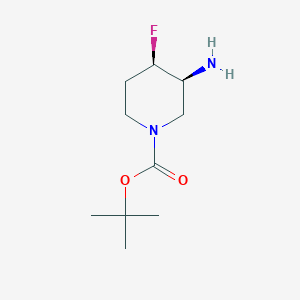

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

説明

BenchChem offers high-quality (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401133381 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290191-73-9 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Elucidation of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, and its strategic fluorination offers a powerful tool to modulate physicochemical properties such as basicity (pKa), metabolic stability, and binding affinity.[1] The title compound, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, is a valuable chiral building block whose precise three-dimensional structure is critical for its application in drug discovery. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required for the unambiguous structural and stereochemical assignment of this molecule. We will explore the causality behind experimental choices, demonstrating how a synergistic application of mass spectrometry, advanced nuclear magnetic resonance techniques, and chiral chromatography forms a self-validating system for complete characterization.

Part 1: Foundational Analysis - Confirming Composition and Connectivity

The first phase of any structure elucidation is to confirm the molecular formula and the basic connectivity of the atoms. This establishes the foundational 2D structure upon which stereochemical analysis can be built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into complex structural details, it is imperative to confirm the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula. For this molecule (C₁₀H₁₉FN₂O₂), the expected exact mass serves as the primary validation checkpoint.

Protocol: HRMS via Electrospray Ionization (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion, [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Acquisition: Acquire the spectrum and identify the monoisotopic mass of the most intense peak corresponding to [M+H]⁺.

-

Validation: Compare the measured mass to the theoretical exact mass. The mass error, calculated in ppm, should typically be < 5 ppm.

Expected Data & Interpretation:

| Species | Formula | Theoretical Exact Mass | Observed Mass |

| [M+H]⁺ | C₁₀H₂₀FN₂O₂⁺ | 219.1452 | ~219.145 |

A measured mass within this tolerance provides high confidence in the elemental formula C₁₀H₁₉FN₂O₂.[2][3]

Tandem Mass Spectrometry (MS/MS) for Connectivity Clues

Expertise & Rationale: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under common mass spectrometry conditions.[4][5] While sometimes challenging, this predictable fragmentation is a powerful diagnostic tool. By inducing fragmentation of the parent ion, we can confirm the presence of the Boc group and the core piperidine structure.

Protocol: MS/MS Fragmentation Analysis

-

Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ peak (m/z ~219.1).

-

Collision-Induced Dissociation (CID): Subject the isolated ions to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

-

Daughter Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Expected Fragmentation Pattern: The primary fragmentation pathway involves the loss of components of the Boc group.[6]

| Fragment Ion (m/z) | Lost Neutral Fragment | Formula of Fragment Ion | Interpretation |

| 163.12 | C₄H₈ (isobutylene) | C₆H₁₂FN₂O₂⁺ | Loss of isobutylene from the Boc group |

| 119.10 | C₅H₈O₂ (Boc group) | C₅H₁₂FN₂⁺ | Complete loss of the Boc group |

| 57.07 | C₅H₁₂FN₂O₂ | C₄H₉⁺ | tert-butyl cation |

This predictable fragmentation cascade provides strong, trustworthy evidence for the presence and connectivity of the Boc group to the piperidine nitrogen.

Caption: Fig. 1: Expected ESI-MS/MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the detailed covalent structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments is required to assign every proton and carbon and confirm the atom-to-atom connectivity.

Protocol: Standard NMR Experiment Suite

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. This provides information on the chemical environment, integration (proton count), and multiplicity (neighboring protons).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This identifies all unique carbon environments. Note the large ¹J(C,F) coupling for the carbon attached to fluorine.

-

¹⁹F NMR: Acquire a proton-coupled fluorine spectrum. The chemical shift confirms the fluorine environment, and its couplings to adjacent protons are critical for stereochemical assignment.[7][8]

-

2D COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling definitive C-H assignment.

Data Interpretation and Assignment: The following table summarizes the expected NMR data based on literature for similar structures.[2] The numbering scheme is provided in the diagram below.

| Position | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation |

| Boc (CH₃) | ~1.45 | s (9H) | ~28.4 | None | Yes |

| Boc (Cq) | - | - | ~80.0 | - | No |

| Boc (C=O) | - | - | ~155.0 | - | No |

| H2, H6 | ~2.8-4.2 | m (4H total) | ~42-48 | H2/H6 with H3/H5 | Yes |

| H3 | ~4.5-4.8 | dm | ~90 (d, ¹J(C,F) ≈ 180 Hz) | H3 with H2, H4 | Yes |

| H4 | ~3.0-3.3 | m | ~50-55 | H4 with H3, H5 | Yes |

| H5 | ~1.7-2.1 | m (2H total) | ~25-30 | H5 with H4, H6 | Yes |

| NH₂ | broad | s (2H) | - | None | No |

| ¹⁹F | ~ -180 to -200 | dtm | - | - | - |

s=singlet, d=doublet, t=triplet, m=multiplet, dm=doublet of multiplets

Caption: Fig. 2: Numbering scheme for NMR assignments.

The 2D NMR workflow provides a self-validating loop. COSY establishes the proton framework (e.g., H2-H3-H4-H5-H6), and HSQC maps that framework onto the carbon backbone identified in the ¹³C spectrum, confirming the complete piperidine ring connectivity.

Caption: Fig. 3: 2D NMR workflow for connectivity validation.

Part 2: Elucidating the 3D Structure - The Stereochemical Challenge

With the 2D structure established, the critical task is to determine the three-dimensional arrangement of the amino and fluoro groups.

Relative Stereochemistry: Establishing the cis Configuration

Expertise & Rationale: The (3S,4R) designation implies a cis (or syn) relationship between the fluorine and amino groups. This relative stereochemistry can be determined by analyzing the through-bond scalar couplings (J-couplings) in the ¹H and ¹⁹F NMR spectra. The magnitude of three-bond couplings (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. In a piperidine ring, which adopts a stable chair conformation, axial-axial relationships have large couplings, while axial-equatorial and equatorial-equatorial relationships have small couplings.

Conformational Analysis: For a cis-3,4-disubstituted piperidine, the thermodynamically most stable chair conformation will seek to place the bulky Boc-protected nitrogen and other substituents in equatorial positions to minimize steric strain. However, studies on fluorinated piperidines have shown that an axial fluorine can be favored due to stabilizing hyperconjugative interactions (e.g., nN -> σC-F or σC-H -> σC-F).[1][9][10] We must consider both possible chair conformations.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Physicochemical Properties of (3S,4R)-1-Boc-4-amino-3-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-1-Boc-4-amino-3-fluoropiperidine is a synthetic building block of significant interest in medicinal chemistry. As a fluorinated derivative of a piperidine scaffold, a privileged structure in numerous pharmaceuticals, it offers a unique combination of structural and electronic properties that can be leveraged to fine-tune the characteristics of drug candidates. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and basicity (pKa), all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[1]

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed examination of the core physicochemical properties of (3S,4R)-1-Boc-4-amino-3-fluoropiperidine. By synthesizing theoretical principles with practical, field-proven experimental protocols, this guide aims to empower scientists to better understand and utilize this valuable building block in their research endeavors. We will delve into the structural features, acidity constant (pKa), lipophilicity (logP), solubility, and spectral characteristics of this compound, offering both available data and detailed methodologies for their experimental determination.

Structural and Physicochemical Properties

The foundational physicochemical properties of (3S,4R)-1-Boc-4-amino-3-fluoropiperidine are summarized below. For comparative purposes, data for the non-fluorinated analog, 4-amino-1-Boc-piperidine, is also provided to highlight the impact of fluorine substitution.

| Property | (3S,4R)-1-Boc-4-amino-3-fluoropiperidine | 4-Amino-1-Boc-piperidine (Analog) |

| Molecular Formula | C₁₀H₁₉FN₂O₂[2] | C₁₀H₂₀N₂O₂[1] |

| Molecular Weight | 218.27 g/mol [2] | 200.28 g/mol [1] |

| Appearance | White to off-white solid[3] | White to pale yellow crystalline powder |

| Predicted pKa | 8.88 (of the 4-amino group) | ~9.4 - 10.1[4] |

| Calculated logP | Data not available | 0.7[1] |

| Aqueous Solubility | Data not available | Insoluble[1] |

| Organic Solvent Solubility | Soluble in methanol, chloroform, dichloromethane | Soluble in methanol[5] |

Acidity Constant (pKa): The Influence of Fluorine on Basicity

The basicity of the 4-amino group is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The introduction of a fluorine atom at the adjacent C3 position is expected to decrease the basicity of the amino group due to the electron-withdrawing inductive effect of fluorine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The protocol involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Materials and Equipment:

-

(3S,4R)-1-Boc-4-amino-3-fluoropiperidine

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized

-

Potassium chloride (KCl)

-

Deionized water, degassed

-

Methanol or other suitable co-solvent

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Beaker

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of (3S,4R)-1-Boc-4-amino-3-fluoropiperidine and dissolve it in a suitable volume (e.g., 25 mL) of a co-solvent such as methanol, due to its limited aqueous solubility. Add a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and ensure the tip is submerged without interfering with the stir bar.

-

Titration: Begin stirring the solution and start the titration by adding small, precise increments of the standardized 0.1 M HCl solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This can be identified as the midpoint of the buffer region in the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key predictor of a compound's ability to cross biological membranes. While experimental logP data for (3S,4R)-1-Boc-4-amino-3-fluoropiperidine is not available, the calculated logP for the non-fluorinated analog, 4-amino-1-Boc-piperidine, is 0.7.[1] The introduction of a fluorine atom can have a variable effect on lipophilicity, often increasing it, but the overall impact depends on the molecular context.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It involves partitioning the compound between two immiscible phases, typically n-octanol and water.

Materials and Equipment:

-

(3S,4R)-1-Boc-4-amino-3-fluoropiperidine

-

n-Octanol, analytical grade, pre-saturated with buffer

-

Phosphate buffer (pH 7.4), pre-saturated with n-octanol

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol by vigorous mixing followed by phase separation. Similarly, saturate n-octanol with the buffer.

-

Partitioning: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Allow the phases to separate completely, using a centrifuge if necessary to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination by the shake-flask method.

Solubility: A Critical Parameter for Drug Delivery

The solubility of a compound in both aqueous and organic media is fundamental to its absorption, distribution, and formulation development. Based on its structural analog, (3S,4R)-1-Boc-4-amino-3-fluoropiperidine is expected to be soluble in common organic solvents like methanol, chloroform, and dichloromethane, but to have low solubility in water.[5]

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for preclinical development.

Materials and Equipment:

-

(3S,4R)-1-Boc-4-amino-3-fluoropiperidine (solid)

-

Selected aqueous and organic solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., phosphate buffer at various pH values, methanol, acetonitrile).

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a low-binding filter, and dilute it with a suitable solvent for analysis. Determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and quality control of (3S,4R)-1-Boc-4-amino-3-fluoropiperidine.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For (3S,4R)-1-Boc-4-amino-3-fluoropiperidine, the following signals have been reported in CDCl₃:

-

δ 1.40 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ 1.88 (m, 2H): Represents two of the piperidine ring protons.

-

δ 3.01 (m, 2H): Represents two of the piperidine ring protons.

-

δ 3.55 (m, 2H): Represents two of the piperidine ring protons.

-

δ 3.77 (m, 1H): Represents one of the piperidine ring protons.

-

δ 4.66 (d, 1H): Represents the proton on the carbon bearing the fluorine atom. The doublet splitting is due to coupling with the fluorine atom.[2]

Further Spectroscopic Data

Stability

The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is labile to acidic conditions. The stability of (3S,4R)-1-Boc-4-amino-3-fluoropiperidine should be considered in the context of its intended use, particularly in synthetic transformations and formulation development. It is expected to be stable under typical storage conditions (room temperature, dry, and protected from light).

Conclusion

(3S,4R)-1-Boc-4-amino-3-fluoropiperidine is a valuable building block for drug discovery, offering the potential to modulate key physicochemical properties. This guide has provided an in-depth overview of its structural features, pKa, lipophilicity, solubility, and spectroscopic characteristics, along with detailed experimental protocols for their determination. While some experimental data for this specific molecule is not yet publicly available, the provided information, including comparative data for its non-fluorinated analog, offers a strong foundation for its effective use in research and development. The experimental protocols outlined herein provide a self-validating framework for researchers to generate high-quality data and gain a deeper understanding of this and other novel compounds.

References

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

- [No specific reference for this exact statement, but it is a well-established principle in medicinal chemistry.]

- [No specific reference for this exact statement, but it is a well-established principle in medicinal chemistry.]

-

LookChem. 4-N-BOC-Aminopiperidine. [Link]

- [No specific reference for this exact statement, but it is a well-established principle in medicinal chemistry.]

-

Home Sunshine Pharma. 4-N-BOC-Aminopiperidine CAS 73874-95-0. [Link]

Sources

- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. (3S,4R)-1-Boc-4-fluoro-3-piperidinamine | CymitQuimica [cymitquimica.com]

- 4. 4-N-Boc-Aminopiperidine Manufacturer & Supplier in China | High Purity | Applications, Specifications & Safety Data [chemheterocycles.com]

- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

An In-Depth Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS No. 907544-20-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a critical building block in modern medicinal chemistry. With the CAS number 907544-20-1, this chiral, fluorinated piperidine derivative has garnered significant attention for its role in the synthesis of complex pharmaceutical agents, most notably as a key pharmacophore in a new generation of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. This document delves into its physicochemical properties, strategic importance in drug design, detailed synthetic methodologies, spectroscopic characterization, and practical considerations for its handling, purification, and derivatization. By synthesizing information from peer-reviewed literature, patents, and technical data sheets, this guide serves as an essential resource for scientists engaged in drug discovery and process development.

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

The piperidine ring is one of the most prevalent saturated N-heterocyclic motifs found in pharmaceuticals, prized for its conformational properties and ability to interact with biological targets.[1][2] The strategic introduction of fluorine into this scaffold offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile.[3] Fluorination can modulate basicity (pKa), improve metabolic stability by blocking sites of oxidation, enhance binding affinity through unique electronic interactions, and control conformation.[3]

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate embodies these advantages. It is a trifunctional building block featuring:

-

A Boc-protected piperidine nitrogen , which allows for controlled manipulation and coupling reactions at other sites before a final deprotection step.

-

A primary amine at the C4 position , providing a key vector for introducing further complexity and pharmacophoric elements.

-

A fluorine atom at the C3 position with a syn relationship to the C4 amine. This specific stereochemistry is crucial for its biological activity in certain targets and influences the pKa of the neighboring amino group, a critical factor in modulating properties like hERG ion channel binding and overall cardiovascular safety.[1][4]

The defined (3S,4R) stereochemistry makes this compound a high-value chiral intermediate for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in synthesis.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 907544-20-1 | [4] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [4] |

| Molecular Weight | 218.27 g/mol | [4][5] |

| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate | [4] |

| Appearance | White solid | [4] |

| Storage | 2-8°C, keep in dark place, sealed in dry | [1] |

| Predicted pKa | 8.88 ± 0.40 | [6] |

| Predicted Boiling Point | 285.6 ± 40.0 °C | [6] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [6] |

Spectroscopic Characterization

Characterization via spectroscopic methods is essential for confirming the structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR): A published synthesis provides the following ¹H NMR data for the title compound.[7]

-

Solvent: CDCl₃

-

Data: δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).

Note: Full ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data are often available from commercial suppliers upon request but are not consistently published in the public domain. Researchers should obtain a Certificate of Analysis (CoA) for lot-specific data.[1]

Synthesis Methodologies

The synthesis of this specific chiral fluorinated piperidine is a significant challenge, requiring precise control over stereochemistry. Several strategies have been developed, ranging from classical resolution and functional group interconversion to state-of-the-art asymmetric catalysis.

Synthesis via Catalytic Hydrogenolysis (Debenzylation)

A direct and high-yielding method to obtain the title compound involves the deprotection of its N-benzyl precursor. This approach is particularly useful when the stereochemistry has been established in an earlier synthetic step.

Diagram 1: Synthesis via Debenzylation.

Experimental Protocol: [7]

-

Reaction Setup: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (approx. 2.5 eq) and 10% Pd/C (approx. 28% by weight relative to starting material).

-

Reaction Execution: Heat the reaction mixture to 50 °C and stir for 1 hour.

-

Workup and Isolation: After cooling the mixture to room temperature, filter it through a pad of diatomaceous earth to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the title compound. This reaction is reported to proceed in quantitative yield, often providing material of sufficient purity for subsequent steps without further purification.[7]

Causality and Insights: This method is a classic example of transfer hydrogenation. Ammonium formate serves as a convenient in situ source of hydrogen gas upon decomposition catalyzed by palladium. The Pd/C catalyst facilitates the hydrogenolysis of the C-N bond of the benzyl group, which is a common and highly efficient protecting group strategy for amines due to the clean reaction conditions and high yields.

Stereoselective Synthesis Strategies for the syn-3-Fluoro-4-aminopiperidine Core

For large-scale and de novo synthesis, establishing the syn stereochemistry between the C3 fluorine and C4 amine is the critical challenge. Process chemists at Merck have detailed two elegant and scalable approaches to achieve this.[2][8]

This strategy builds the chiral centers through the stereoselective addition of hydrogen across a double bond.

Diagram 3: Enzymatic Transamination Workflow.

Methodology Explained: [2][9]1. Ketone Synthesis: The starting material is the readily available N-Boc-4-piperidone. It is converted to its silyl enol ether, followed by electrophilic fluorination to install the fluorine atom at the C3 position, yielding N-Boc-3-fluoro-4-piperidone. 2. Enzymatic Transamination: The fluoroketone is then subjected to a dynamic kinetic asymmetric transamination. This reaction uses a specific transaminase enzyme (often from a commercially available kit like those from Codexis), a cofactor (pyridoxal-5'-phosphate, PLP), and an amine source (e.g., isopropylamine). [2]3. Dynamic Kinetic Resolution: The "dynamic" aspect is crucial. The reaction is run under conditions (e.g., pH 10.5) that promote the epimerization (racemization) of the chiral center at the C3 position in the starting ketone. This allows the enzyme to continuously convert the ketone mixture into a single desired stereoisomer of the product, theoretically enabling yields greater than the 50% limit of a standard kinetic resolution. [9]The enzyme's active site stereoselectively delivers the amino group to one face of the ketone, establishing both the C3 and C4 stereocenters simultaneously to give the desired (3S,4R) product with high diastereomeric and enantiomeric excess. [2][10] Expertise in Action: The choice of a DKAT process is a hallmark of advanced process chemistry. It elegantly solves the problem of setting two adjacent stereocenters in a single, highly selective step. The insight to use high pH to facilitate epimerization of the fluoroketone starting material is key to overcoming the limitations of a simple resolution and maximizing the yield of the desired product.

Reactivity and Application in Derivatization

The primary amino group of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is the main handle for derivatization in drug synthesis. Standard amine chemistry can be applied, with the Boc group providing robust protection for the piperidine nitrogen.

Amide Bond Formation (Acylation)

Amide coupling is a common transformation for this building block, used to connect it to other fragments of a target molecule.

General Protocol (using a coupling reagent like HATU):

-

Acid Activation: In an inert solvent like N,N-dimethylformamide (DMF), dissolve the carboxylic acid to be coupled (1.0 eq), HATU (1.0-1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 5-15 minutes to form the activated ester.

-

Amine Addition: Add a solution of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (1.0-1.1 eq) in DMF to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS or TLC.

-

Workup: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove excess reagents and byproducts.

-

Purification: The crude product is dried, concentrated, and purified, typically by flash column chromatography on silica gel.

Reductive Amination (Alkylation)

The primary amine can be converted to a secondary or tertiary amine via reductive amination with an aldehyde or ketone.

General Protocol (two-step):

-

Imine Formation: Dissolve the piperidine (1.0 eq) and the aldehyde/ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or methanol. A mild acid catalyst (e.g., acetic acid) can be added. Stir at room temperature for 1-4 hours. A drying agent like MgSO₄ can be added to drive the equilibrium.

-

Reduction: Cool the reaction mixture (e.g., to 0 °C) and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (1-24 hours), monitoring by LC-MS or TLC.

-

Workup: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Purification and Analysis

Purity is paramount for intermediates used in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for both analysis and purification.

Analytical HPLC Method (General Guidance):

-

Column: A reversed-phase C18 column is typically suitable. [11]* Mobile Phase: A gradient of water and acetonitrile (MeCN), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection (e.g., at 210-220 nm) is common, especially if the molecule has been derivatized. For the title compound itself, which lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be necessary for accurate quantitation. Derivatization with a UV-active agent like benzoyl chloride can also be employed for analytical purposes. [11] Preparative HPLC Purification: For high-purity material, preparative reversed-phase HPLC can be used. The conditions are similar to the analytical method but on a larger scale column with higher flow rates. After purification, the fractions containing the product are combined, the organic solvent is removed under reduced pressure, and the remaining aqueous solution is often lyophilized to yield the final product, typically as a TFA salt if TFA was used in the mobile phase.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of personnel and maintain the integrity of the compound.

Hazard Identification: [1][4]* GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: [4]* Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is often refrigerated (2-8 °C) and protected from light. [1]

Conclusion

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool in modern drug discovery. Its carefully designed structure, featuring a strategically placed fluorine atom and defined stereochemistry, provides a robust platform for the synthesis of complex and highly potent pharmaceutical agents. The development of sophisticated, stereoselective synthetic routes, including both asymmetric catalysis and biocatalysis, underscores its importance to the pharmaceutical industry. This guide has consolidated the available technical knowledge on its synthesis, properties, and handling to provide researchers and drug development professionals with a practical and authoritative resource to support their work in advancing the next generation of therapeutics.

References

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). [Link]

-

PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]

-

PubMed. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. (2014). [Link]

-

ACS Publications. The Journal of Organic Chemistry Vol. 84 No. 12. (2019). [Link]

- Google Patents. WO2011160189A1 - Method of screening for inhibitors of sPLA2-IIA.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

WIPO Patentscope. WO/2007/019118 SYSTEMS, CONTROL SUBSYSTEMS, AND METHODS FOR PROJECTING AN ELECTRON BEAM ONTO A SPECIMEN. [Link]

- Google Patents. Preparation method of (3S, 4R)

-

Semantic Scholar. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). [Link]

-

PubMed. Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. (2019). [Link]

- Google Patents. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)

-

Infoscience. Ferroelectric device or structure and a method for producing ferroelectric devices or structures. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

-

MySkinRecipes. (3R,4S)-rel-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

-

ACS Publications. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). [Link]

-

United States Patent. Patent No. US 8,093,064 B2. (2009). [Link]

-

ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine | Request PDF. [Link]

-

Oxford Academic. Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. [Link]

-

ResearchGate. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). [Link]

-

ResearchGate. ChemInform Abstract: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. [Link]

-

MySkinRecipes. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. [Link]

-

Synthonix. (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine. [Link]

-

OSTI.GOV. Method for fabricating superconducting devices using a focused ion beam. (2021). [Link]

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

Sources

- 1. 907544-20-1|(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 5. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unrivaled Importance of the Piperidine Scaffold and the Transformative Power of Fluorine

To any researcher in the field of drug discovery, the piperidine ring is a familiar and indispensable scaffold. An analysis of FDA-approved pharmaceuticals reveals that the piperidine motif is the most prevalent saturated N-heterocyclic ring system, a testament to its remarkable utility as a versatile building block.[1] Its conformational pre-organization, basic nitrogen center for salt formation and hydrogen bonding, and multiple vectors for substitution make it a privileged structure in medicinal chemistry.[2][3] However, the very properties that make it so useful—particularly the basicity of the nitrogen—can also introduce challenges, such as off-target activity, cardiovascular toxicity through hERG channel interactions, and rapid metabolism.[1]

This is where the strategic incorporation of fluorine becomes a transformative tool for the medicinal chemist. Fluorine, the most electronegative element, possesses a unique combination of properties—a small van der Waals radius similar to hydrogen, the ability to form strong C-F bonds, and profound electronic effects—that can be leveraged to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[4][5] When this powerful halogen is introduced onto the piperidine ring, it provides a sophisticated method for modulating basicity, lipophilicity, metabolic stability, and conformational preference, often converting a problematic lead compound into a viable clinical candidate.[1][4] This guide provides an in-depth exploration of the core principles, synthetic strategies, and practical applications of fluorinated piperidines in drug development.

The Foundational Impact of Fluorine on Piperidine Physicochemical Properties

The decision to introduce a fluorine atom is a deliberate, mechanistically-driven choice aimed at resolving specific liabilities of a molecule. The position of the fluorine atom (C2, C3, or C4) and its stereochemistry (axial or equatorial) have distinct and predictable effects on key drug-like properties.

Modulating Basicity (pKa): The Key to Selectivity and Safety

The basicity of the piperidine nitrogen is a critical parameter influencing a drug's absorption, distribution, and target engagement. However, high basicity is often linked to promiscuous binding at various receptors and transporters, and, most notably, to affinity for the hERG potassium ion channel, a major cause of drug-induced cardiotoxicity.[1][6] Fluorination provides a powerful handle to attenuate this basicity.

The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen through a negative inductive effect. This effect is distance-dependent, being most pronounced at the C2 position and diminishing at C3 and C4. However, a more nuanced and stereoelectronically controlled effect is observed with 3- and 4-fluoropiperidines, where the conformation of the ring plays a crucial role.

A compelling example comes from Merck's development of kinesin spindle protein (KSP) inhibitors.[1] The parent piperidine compound was a substrate for the P-glycoprotein (P-gp) efflux pump. Structure-activity relationship (SAR) studies revealed that modulating the piperidine pKa into a narrow range of 6.5-8.0 was critical for efficacy. Introducing a fluorine atom at the 3-position provided the necessary modulation, but the effect was highly dependent on its stereochemistry.[1]

-

The equatorial 3-fluoro diastereomer exhibited a pKa of 6.6 .

-

The axial 3-fluoro diastereomer exhibited a pKa of 7.6 .[1]

This counterintuitive one-unit increase in pKa for the axial conformer is a direct result of a stabilizing through-space electrostatic interaction. In the protonated state, the axial C-F bond dipole aligns favorably with the N⁺-H bond, stabilizing the conjugate acid and thus increasing the pKa.[1][7] This strategic choice led to the identification of the clinical candidate MK-0731.[1] This demonstrates that fluorination is not merely about lowering pKa, but about precisely tuning it to an optimal window.

| Compound | Position of Fluorine | Stereochemistry | Experimental pKa | Change vs. Piperidine (pKa ~11.2) |

| Piperidine | N/A | N/A | ~11.2 | N/A |

| 3-Fluoropiperidine Analog | 3 | Equatorial | 6.6[1] | ↓ 4.6 units |

| 3-Fluoropiperidine Analog | 3 | Axial | 7.6[1] | ↓ 3.6 units |

| General Trend (Calculated) | 2 | N/A | Lower than C3/C4 | Significant Decrease[6] |

| General Trend (Calculated) | 4 | N/A | Higher than C2/C3 | Moderate Decrease[6] |

Controlling Conformation: The Gauche Effect and Beyond

Beyond its influence on pKa, fluorine exerts significant control over the conformational preferences of the piperidine ring. This is primarily governed by stereoelectronic effects, including hyperconjugation and charge-dipole interactions.[5][7] In many substituted fluoropiperidines, particularly protonated 3-fluoropiperidines, the fluorine atom shows a distinct preference for the axial position.[7]

This axial preference can be attributed to several factors:

-

Charge-Dipole Interactions : As seen in the Merck KSP inhibitor case, the interaction between the Cδ⁺-Fδ⁻ dipole and the N⁺-H bond is stabilizing.[1][7]

-

Hyperconjugation (Gauche Effect) : Electron density from an anti-periplanar C-H bond can be donated into the low-lying antibonding orbital (σ*) of the C-F bond, stabilizing the gauche arrangement, which corresponds to an axial fluorine.[5]

-

Solvation Effects : The overall molecular dipole moment can be significantly different between conformers. Polar solvents can preferentially stabilize the conformer with the larger dipole moment, influencing the equilibrium.[5]

By locking the piperidine into a specific conformation, medicinal chemists can orient other substituents into the optimal vector for target binding, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

Caption: Conformational equilibrium of 3-fluoropiperidinium cation.

Enhancing Metabolic Stability

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism, often through oxidation of electron-rich C-H bonds. The piperidine ring, being an aliphatic scaffold, is susceptible to such oxidation. Replacing a metabolically labile hydrogen atom with fluorine is a classic and highly effective strategy to block this process.[3][4]

The rationale is twofold:

-

Bond Strength : The C-F bond is significantly stronger (~115 kcal/mol) than a C-H bond (~100 kcal/mol), making it much more difficult for CYP enzymes to cleave.

-

Electronic Deactivation : The electron-withdrawing nature of fluorine reduces the electron density of adjacent C-H bonds, making them less susceptible to oxidative attack by the electrophilic iron-oxo species in the CYP active site.[2][3]

This "metabolic blocking" strategy can dramatically increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[4]

Synthetic Strategies for Accessing Fluorinated Piperidines

The synthetic challenge lies in introducing fluorine with high regio- and stereocontrol, often in the presence of other functional groups.[1] While numerous methods exist, the hydrogenation of readily available fluoropyridine precursors has emerged as a particularly robust and scalable approach.[8]

Palladium-Catalyzed Hydrogenation of Fluoropyridines

This method is highly attractive for its operational simplicity, tolerance of air and moisture, and use of a common heterogeneous catalyst.[8] It provides reliable access to a wide range of cis-fluorinated piperidines, as the hydrogen atoms are delivered to the same face of the ring.[8]

Caption: General workflow for Pd-catalyzed hydrogenation of fluoropyridines.

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrogenation of a Fluoropyridine

This protocol is a representative synthesis based on methodologies described in the literature.[8][9] Researchers must adapt and optimize conditions for their specific substrate.

Materials:

-

Substituted Fluoropyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

-

Solvent: Methanol (MeOH) or Acetic Acid (AcOH) (approx. 0.1 M concentration)

-

Hydrogen (H₂) gas source

-

Inert gas (Nitrogen or Argon)

-

Optional: Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (CbzCl) for in-situ protection

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel equipped with a magnetic stir bar, add the substituted fluoropyridine (e.g., 1.0 g).

-

Catalyst Addition: Under a flow of inert gas, carefully add the 10% Pd/C catalyst. Note: Pd/C can be pyrophoric. Handle with care.

-

Solvent Addition: Add the chosen solvent (e.g., 10 mL of MeOH). If an acidic medium is desired to facilitate reduction, acetic acid can be used as the solvent or co-solvent.

-

Optional In-situ Protection: For volatile or difficult-to-purify piperidines, it is often advantageous to trap the product in situ.[9] After hydrogenation is complete, the crude reaction mixture can be treated with an appropriate protecting group reagent (e.g., Boc₂O) before workup.

-

Reaction Execution:

-

Seal the reactor vessel securely.

-

Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 bar).

-

Begin vigorous stirring and heat to the desired temperature (e.g., 40-80 °C). Reaction progress can be monitored by TLC, LC-MS, or by monitoring hydrogen uptake. Typical reaction times are 16-24 hours.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (e.g., MeOH).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product can be purified by standard methods such as column chromatography on silica gel, distillation, or crystallization (often as an HCl salt) to yield the desired fluorinated piperidine.

Self-Validation and Causality:

-

Why Pd/C? Palladium is highly effective for pyridine reduction. Using it on a solid support (carbon) makes it a heterogeneous catalyst, which is easily removed by simple filtration, simplifying purification significantly compared to homogeneous catalysts.[8]

-

Why an acidic co-solvent? Protonation of the pyridine nitrogen can activate the ring towards reduction, sometimes allowing for milder reaction conditions.

-

Why in-situ protection? Many simple fluorinated piperidines are volatile and can be lost during workup and purification. Trapping the basic nitrogen with a protecting group like Boc or Cbz increases the molecular weight and changes the polarity, making the compound much easier to handle and purify chromatographically.[9]

Case Study: Fluorinated Piperidines in Action

The true measure of a chemical strategy is its successful application in drug discovery. The strategic use of fluorinated piperidines has been pivotal in advancing numerous compounds to the clinic.

Pralsetinib (Gavreto®): A Targeted Oncology Therapeutic

Pralsetinib is a potent and selective inhibitor of the RET (rearranged during transfection) proto-oncogene, approved for treating certain types of thyroid and non-small-cell lung cancers.[10] Its structure features a complex piperidine-containing moiety. While the full synthetic route is intricate, the piperidine portion is critical for its pharmacological profile. The fluorinated pyrazole linked to the piperidine is crucial for achieving high-affinity binding and overcoming potential resistance mutations.[10] The metabolic fate of pralsetinib is primarily oxidation and glucuronidation, and strategic fluorination is a common approach to block potential sites of metabolism, ensuring adequate drug exposure.[11]

Caption: Logic diagram for using fluorine to optimize a piperidine lead.

Conclusion: A Forward Look

The fluorinated piperidine is a masterful example of how a single, well-placed atom can profoundly alter the properties of a molecule to overcome significant drug development hurdles. From mitigating hERG risk by fine-tuning pKa to enhancing metabolic stability and controlling conformation for improved potency, the strategic use of fluorine is a cornerstone of modern medicinal chemistry. As synthetic methodologies for late-stage and stereoselective fluorination continue to advance, the ability of chemists to rationally design and construct these valuable motifs will only expand. For researchers and drug development professionals, a deep understanding of the principles outlined in this guide is not just beneficial—it is essential for the successful discovery of the next generation of therapeutics.

References

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

Loh, Y. L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

-

Pace, V., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Al-Janabi, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

- Anonymous. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Alabugin, I. V., et al. (2018). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

-

Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]

-

Mykhailiuk, P. K. (2015). Fluorinated Heterocycles. ResearchGate. [Link]

-

Loh, Y. L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]

-

Leroy, J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Loh, Y. L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a chiral, fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific cis-stereochemistry of the amino and fluoro groups at the C3 and C4 positions, combined with the Boc-protected nitrogen, makes this compound a versatile building block for the synthesis of complex and stereochemically defined drug candidates.

This technical guide provides an in-depth overview of the expected spectroscopic data for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. Due to the limited availability of publicly accessible, peer-reviewed spectral data for this specific stereoisomer, this document combines reported data with expert analysis of expected spectral characteristics. It is intended to serve as a practical reference for researchers working with this compound, offering insights into data interpretation and standardized protocols for acquiring high-quality spectroscopic information.

Molecular Structure and Key Features

The structural features of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate are pivotal to understanding its spectroscopic signature. The molecule comprises a six-membered piperidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, an amino group at the C3 position, and a fluorine atom at the C4 position. The (3S,4R) configuration dictates a cis relationship between the amino and fluoro substituents.

Molecular Formula: C₁₀H₁₉FN₂O₂[1][2][3]

Molecular Weight: 218.27 g/mol [1][2][3]

CAS Number: 907544-20-1[1][2][3]

Caption: Molecular structure of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring, the tert-butyl group, and the amino group. The presence of the fluorine atom will introduce characteristic splitting patterns (H-F coupling).

Expected ¹H NMR Data

While a fully assigned and verified spectrum is not publicly available, data reported by chemical suppliers provides a basis for interpretation. The following table summarizes these reported chemical shifts and provides a plausible assignment based on established principles.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| ~4.66 | d | 1H | H-4 |

| ~3.77 | m | 1H | H-3 |

| ~3.55 | m | 2H | Piperidine Ring Protons |

| ~3.01 | m | 2H | Piperidine Ring Protons |

| ~1.88 | m | 2H | Piperidine Ring Protons |

| 1.40 | s | 9H | -C(CH₃)₃ (Boc) |

Data is based on a reported spectrum in CDCl₃.[4]

Interpretation and Expert Insights

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, resulting in a sharp singlet at approximately 1.40 ppm. This is a characteristic signature of the Boc protecting group.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal H-H couplings, as well as coupling to the fluorine atom. The signals are expected to appear in the range of ~1.8 to ~4.7 ppm.

-

H-4 Proton: The proton attached to the same carbon as the fluorine atom (H-4) is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative fluorine. It will appear as a doublet due to coupling with the fluorine atom, with a large geminal coupling constant (²JHF) typically in the range of 45-50 Hz.

-

H-3 Proton: The proton on the carbon bearing the amino group (H-3) will also be deshielded and is expected to show a complex multiplet due to coupling with adjacent protons and the fluorine atom (³JHF).

-

Amino Protons: The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Data

No experimental ¹³C NMR data is readily available in the public domain. However, based on the structure, the following signals can be predicted:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Expected Splitting (due to ¹⁹F) |

| ~155 | C=O (Boc) | Singlet |

| ~90-95 | C-4 | Doublet (¹JCF ≈ 180-200 Hz) |

| ~80 | -C (CH₃)₃ (Boc) | Singlet |

| ~50-55 | C-3 | Doublet (²JCF ≈ 15-25 Hz) |

| ~40-45 | C-2, C-6 | Doublets (³JCF ≈ 5-10 Hz) |

| ~30-35 | C-5 | Doublet (²JCF ≈ 15-25 Hz) |

| 28.5 | -C(C H₃)₃ (Boc) | Singlet |

Interpretation and Expert Insights

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal, typically around 155 ppm.

-

C-4 Carbon: The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), resulting in a doublet. This is a key diagnostic signal for identifying the fluorinated carbon.

-

Other Piperidine Carbons: The other carbons in the piperidine ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, appearing as doublets.

-

Boc Carbons: The quaternary and methyl carbons of the Boc group will appear as singlets at their characteristic chemical shifts.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Expected ¹⁹F NMR Data

The ¹⁹F NMR spectrum of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is expected to show a single resonance for the fluorine atom.

-

Chemical Shift (δ): The chemical shift will be dependent on the solvent and the reference standard used.

-

Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the signal will be a complex multiplet due to coupling with H-4, H-3, and H-5 protons. In a proton-decoupled spectrum, the signal will appear as a singlet.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrometry Data

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

-

Expected Ion: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 219.15.

-

Fragmentation: Fragmentation may involve the loss of the Boc group (-100 amu) or isobutylene from the Boc group (-56 amu).

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d is a common choice for this type of compound.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H, ¹³C, and ¹⁹F NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The spectral width should be set based on the expected chemical shift range for organofluorine compounds.

-

An external reference standard (e.g., CFCl₃) should be used.

-

Number of scans: 16-32.

-

Relaxation delay: 2-5 seconds.

-

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry Data Acquisition

-

Instrumentation: An ESI-TOF or ESI-Quadrupole mass spectrometer is suitable.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Acquisition Parameters:

-

Ionization mode: Positive ESI.

-

Scan range: m/z 50-500.

-

Capillary voltage and other source parameters should be optimized for the specific instrument.

-

Conclusion

The spectroscopic characterization of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate relies on a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with mass spectrometry. While a complete set of verified, publicly available data is scarce, this guide provides a robust framework for understanding the expected spectral features and for acquiring high-quality data. The key diagnostic features include the characteristic signals of the Boc group, the complex splitting patterns of the piperidine ring protons due to H-H and H-F couplings, the large ¹JCF coupling constant in the ¹³C NMR spectrum, and the [M+H]⁺ ion in the mass spectrum. Adherence to the outlined experimental protocols will ensure reliable and reproducible characterization of this important synthetic building block.

References

- MySkinRecipes. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

- ChemicalBook. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis.

- SynHet. Tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate.

- Sunway Pharm Ltd. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

- ChemicalBook. tert-butyl (3R,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 1260612-08-5.

- PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.

- BLDpharm. 907544-20-1|(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

- Hangzhou Leap Chem Co., Ltd. (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate丨CAS 1290191-73-9.

- BLDpharm. 1228185-45-2|(3S,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.

- ChemicalBook. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis.

Sources

- 1. 907544-20-1|(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]

- 3. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate - CAS:907544-20-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectra of Boc-Protected Fluoropiperidines

Abstract: This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-protected fluoropiperidines. As fluorinated piperidine motifs are increasingly incorporated into modern pharmaceuticals, a deep understanding of their spectroscopic characterization is paramount for researchers, scientists, and drug development professionals. This document elucidates the key spectral features, including characteristic chemical shifts and coupling constants, and explains the underlying principles of how the fluorine atom and the bulky tert-butyloxycarbonyl (Boc) protecting group influence the NMR spectra. Detailed experimental protocols and data interpretation strategies are provided to ensure accurate and reliable structural elucidation.

Introduction: The Pivotal Role of Fluoropiperidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—can profoundly modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets. The piperidine scaffold, a privileged structure in numerous FDA-approved drugs, is frequently a target for fluorination to fine-tune these critical pharmacokinetic and pharmacodynamic parameters.

N-Boc-protected fluoropiperidines are indispensable building blocks in the synthesis of these complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a robust and versatile protecting group for the piperidine nitrogen, stable across a wide range of reaction conditions yet readily cleaved under mild acidic treatment. An accurate and unambiguous structural characterization of these fluorinated intermediates is therefore not merely procedural, but foundational to the success of a synthetic campaign. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information on molecular structure, conformation, and purity.

The Structural Influence of the Boc Group and Fluorine on the Piperidine Ring

The piperidine ring exists predominantly in a low-energy chair conformation. The sterically demanding Boc group overwhelmingly favors the equatorial position to circumvent destabilizing 1,3-diaxial interactions. This conformational lock significantly influences the magnetic environment of the ring's protons and carbons. Furthermore, the restricted rotation around the carbamate C-N bond can sometimes lead to the observation of multiple conformers, or rotamers, in solution, further complicating the NMR spectra.[1][2]

The introduction of a fluorine substituent adds another layer of complexity. The conformational preference of fluorine (axial vs. equatorial) is governed by a delicate balance of steric and electronic factors, including hyperconjugation and dipole minimization.[3] This orientation, along with the position of the fluorine atom (e.g., 2-, 3-, or 4-position), critically dictates the observed chemical shifts and, most diagnostically, the through-bond scalar (J) couplings between fluorine and nearby protons (ⁿJHF) and carbons (ⁿJCF).[3]

Figure 1: Chair conformation of N-Boc-4-fluoropiperidine. Caption: Illustrates the preferred equatorial position of the bulky Boc group and a possible axial orientation for the fluorine atom.

Deconstructing the ¹H NMR Spectrum

The proton NMR spectrum provides a detailed fingerprint of the molecule. A systematic approach is crucial for accurate interpretation.

The Boc Group Signature

The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet, typically observed in the upfield region around 1.45 ppm . This signal is an excellent diagnostic marker and can be used as an internal integration reference.

Piperidine Ring Protons

These protons resonate in a broad range, typically from 1.5 to 4.5 ppm . Their chemical shifts and multiplicities are highly sensitive to the presence of the electronegative nitrogen and fluorine atoms.

-

Protons on C2 and C6 (α to Nitrogen): These protons are the most deshielded of the ring protons due to the inductive effect of the adjacent nitrogen atom of the carbamate. They often appear as complex, overlapping multiplets in the 3.0–4.5 ppm region.

-

Proton on the Fluorinated Carbon (the Geminal Proton, H-CF): The proton on the same carbon as the fluorine atom is significantly influenced. Its signal is split by a large two-bond geminal coupling (²JHF), which typically ranges from 40 to 60 Hz .[4] This large coupling is a definitive feature for identifying the H-CF proton.

-

Protons on Carbons Adjacent to the Fluorinated Carbon (the Vicinal Protons): Protons on the carbons adjacent to the C-F bond will exhibit three-bond vicinal coupling (³JHF). The magnitude of ³JHF is dependent on the dihedral angle between the C-H and C-F bonds, following a Karplus-type relationship. These values can range widely, from approximately 2 to 50 Hz , providing crucial stereochemical information about the fluorine's orientation (axial vs. equatorial).[4]

Unraveling the ¹³C NMR Spectrum

The ¹³C NMR spectrum is essential for confirming the carbon framework and is particularly powerful for identifying carbons coupled to fluorine.

The Boc Group Carbons

The Boc group presents three distinct and easily assignable signals:

-

Carbonyl Carbon (C=O): A weak signal in the far downfield region, around 154–155 ppm .

-

Quaternary Carbon (C(CH₃)₃): Appears around 79–80 ppm .[5]

-

Methyl Carbons (-CH₃): A strong signal around 28.4 ppm .[5]

Piperidine Ring Carbons

The C-F coupling patterns are the most informative feature of the ¹³C spectrum.

-

Carbon Bearing Fluorine (C-F): This carbon is the most diagnostic signal. It is split into a doublet by a very large one-bond coupling constant (¹JCF), typically in the range of 170–300 Hz .[6] Its chemical shift is also moved significantly downfield.

-